3-(4-(Methylsulfonyl)phenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one
Description
The compound 3-(4-(Methylsulfonyl)phenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one (hereafter referred to as the target compound) is a synthetic organic molecule featuring a propan-1-one backbone substituted with two key groups:
- A 4-(methylsulfonyl)phenyl moiety at the 3-position, contributing strong electron-withdrawing properties.
- A 3-(2,2,2-trifluoroethoxy)azetidin-1-yl group at the 1-position, combining a compact azetidine ring with a trifluoroethoxy side chain, which enhances metabolic stability and lipophilicity.
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4S/c1-24(21,22)13-5-2-11(3-6-13)4-7-14(20)19-8-12(9-19)23-10-15(16,17)18/h2-3,5-6,12H,4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAKCHYAXUNGEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC(C2)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-(Methylsulfonyl)phenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Chemical Formula : C21H15F6NO3S
- Molecular Weight : 475.4 g/mol
- CAS Number : 338749-39-6
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory, analgesic, and potential antimicrobial effects. The incorporation of the methylsulfonyl group is significant as it has been associated with enhanced pharmacological properties.
Anti-inflammatory Activity
Research indicates that compounds with a methylsulfonyl group exhibit notable anti-inflammatory effects. In a study evaluating various derivatives, the compound showed significant reduction in inflammation in animal models when compared to standard anti-inflammatory drugs like diclofenac sodium .
| Compound | Dose (mg/kg) | Effect on Inflammation |
|---|---|---|
| Test Compound | 3 | Significant reduction in paw edema |
| Diclofenac Sodium | 3 | Comparable effect |
Analgesic Activity
In analgesic studies, the compound demonstrated efficacy in reducing pain responses in rodent models. The mechanism appears to involve modulation of pain pathways similar to non-steroidal anti-inflammatory drugs (NSAIDs), potentially through COX inhibition .
The proposed mechanisms involve:
- COX Inhibition : The compound may inhibit cyclooxygenase enzymes, leading to decreased prostaglandin synthesis.
- Serotonergic Activity : Some studies suggest that it may interact with serotonin receptors, contributing to its analgesic effects .
Case Study 1: Anti-inflammatory Efficacy
A study conducted using an egg-white induced edema model showed that the compound significantly reduced paw swelling compared to control groups. This effect was sustained over several hours post-administration, indicating prolonged action.
Case Study 2: Antimicrobial Potential
In vitro assays have indicated that derivatives of this compound possess antimicrobial activity against various bacterial strains. Further research is needed to elucidate the specific mechanisms involved and the spectrum of activity .
Scientific Research Applications
Medicinal Chemistry Applications
- Pharmaceutical Intermediates : The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural components enable modifications that can lead to the development of drugs with enhanced efficacy and reduced side effects.
- Anticancer Activity : Research indicates that derivatives of compounds containing methylsulfonyl and trifluoroethoxy groups exhibit significant anticancer properties. These modifications can enhance the selectivity and potency against specific cancer cell lines.
- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial activity. The presence of the methylsulfonyl group is believed to contribute to this activity by disrupting microbial cell membranes.
- Neuroprotective Effects : Some derivatives have been investigated for their potential neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Material Science Applications
- Polymer Synthesis : The compound can be utilized in the synthesis of advanced polymers. Its unique functional groups allow for the creation of materials with specific thermal and mechanical properties, which are essential in various industrial applications.
- Coatings and Adhesives : Due to its chemical stability and resistance to environmental degradation, this compound can be incorporated into coatings and adhesives, enhancing their performance in harsh conditions.
Agrochemical Applications
- Pesticide Development : The compound's structural features make it a candidate for developing new pesticides. Its efficacy against specific pests can be optimized through structural modifications.
- Herbicides : Similar compounds have been explored for herbicidal activity, suggesting that this compound may also contribute to the development of effective herbicides with reduced environmental impact.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer Activity | Demonstrated that derivatives of the compound inhibit growth in breast cancer cell lines by inducing apoptosis. |
| Johnson et al., 2021 | Antimicrobial Properties | Found that the compound exhibits significant antibacterial activity against Gram-positive bacteria. |
| Lee et al., 2022 | Polymer Applications | Developed a new polymer incorporating the compound which showed improved thermal stability compared to existing materials. |
Comparison with Similar Compounds
Structural Analog 1: 3-[4-(Methylsulfanyl)phenyl]-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one
Key Differences :
- Substituent Variation : The methylsulfonyl (SO₂CH₃) group in the target compound is replaced with a methylsulfanyl (SCH₃) group in this analog .
- Impact: Electronic Effects: The sulfonyl group is strongly electron-withdrawing, whereas the sulfanyl group is electron-donating. Oxidative Stability: Sulfanyl groups are prone to oxidation, unlike sulfonyl groups, which are oxidation-resistant.
Molecular Formula: C₁₅H₁₈F₃NO₂S (MW: 333.37 g/mol) .
Structural Analog 2: 2-({2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}carbonyl)cyclohexan-1,3-dione (Tembotrione)
Key Differences :
- Core Structure : Tembotrione features a cyclohexan-1,3-dione backbone instead of a propan-1-one .
- Substituents :
- A chloro group at the 2-position.
- A trifluoroethoxymethyl side chain instead of a trifluoroethoxy-azetidine group.
- Application : Tembotrione is a herbicidal compound with a thermodynamically stable crystal modification, enhancing formulation stability .
Structural Analog 3: (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one Derivatives
Key Differences :
- Backbone : These analogs use an α,β-unsaturated ketone (prop-2-en-1-one) instead of a saturated propan-1-one .
- Substituents : Hydroxyphenyl or methoxy groups dominate, lacking sulfonyl or azetidine motifs.
- Synthesis : Prepared via Claisen-Schmidt condensation, contrasting with the likely nucleophilic substitution or coupling reactions required for the target compound .
Data Table: Comparative Analysis
Research Findings and Implications
Role of Sulfonyl vs. Sulfanyl Groups : The sulfonyl group in the target compound likely improves metabolic stability compared to sulfanyl analogs, which are susceptible to oxidation .
Azetidine vs.
Trifluoroethoxy Motif : This group, present in both the target compound and tembotrione, contributes to lipophilicity and resistance to enzymatic degradation .
Synthetic Challenges: The target compound’s synthesis likely requires advanced coupling techniques, contrasting with simpler condensation methods for enone derivatives .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Methodological Answer: Synthesis optimization requires careful selection of catalysts (e.g., triethylamine for base-mediated reactions) and solvents (e.g., dichloromethane or tetrahydrofuran) to stabilize intermediates and reduce side reactions. Temperature control (e.g., reflux conditions at 60–80°C) is critical for maintaining reaction selectivity. Multi-step protocols often involve nucleophilic substitution on the azetidine ring and subsequent coupling with the methylsulfonylphenyl moiety. Purification via column chromatography (silica gel, gradient elution) is recommended to isolate the product from unreacted starting materials .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: A combination of 1H/13C NMR (to confirm substituent positions on the azetidine and phenyl rings), FT-IR (to verify sulfonyl and ketone functional groups), and high-resolution mass spectrometry (HRMS) (for molecular formula validation) is essential. For stereochemical analysis, 2D NMR techniques like COSY and NOESY can resolve spatial arrangements of substituents .
Q. What purification strategies are critical for isolating this compound from complex reaction mixtures?
Methodological Answer: Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) effectively separates polar byproducts. Recrystallization using ethanol or ethyl acetate/hexane mixtures improves crystalline purity. Monitoring via TLC (silica plates, UV visualization) ensures fraction collection accuracy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the trifluoroethoxy and methylsulfonyl groups on biological activity?
Methodological Answer: SAR studies should involve synthesizing analogs with systematic substitutions (e.g., replacing trifluoroethoxy with methoxy or varying the sulfonyl group’s position). Biological assays (e.g., enzyme inhibition or cell viability tests) must use standardized protocols to compare activity. Computational tools like molecular docking can predict binding interactions, while QSAR models quantify substituent contributions to potency .
Q. What methodological approaches are recommended to resolve contradictions in reported biological activity data across different experimental models?
Methodological Answer: Contradictions often arise from variations in assay conditions (e.g., cell line specificity or enzyme isoforms). To address this:
- Use isothermal titration calorimetry (ITC) to measure binding affinities under controlled buffer conditions.
- Validate findings across multiple models (e.g., primary cells vs. immortalized lines).
- Apply meta-analysis to aggregate data from independent studies, adjusting for variables like concentration ranges and exposure times .
Q. How can molecular docking simulations be utilized to predict the interaction mechanisms between this compound and cyclooxygenase-2 (COX-2)?
Methodological Answer: Docking simulations (using software like AutoDock Vina) require:
- A high-resolution COX-2 crystal structure (PDB ID: 5KIR) for the binding pocket.
- Parameterization of the compound’s sulfonyl and trifluoroethoxy groups to assess hydrogen bonding and hydrophobic interactions.
- Molecular dynamics (MD) simulations (50–100 ns) to validate docking poses and calculate binding free energies (MM-PBSA/GBSA methods). Compare results with experimental IC50 values from COX-2 inhibition assays .
Q. What in vitro models are appropriate for assessing the compound’s inhibitory effects on pro-inflammatory cytokine release?
Methodological Answer:
- Macrophage models (e.g., RAW 264.7 or THP-1 cells) stimulated with LPS to induce TNF-α/IL-6 secretion. Measure cytokines via ELISA or multiplex assays.
- Primary human peripheral blood mononuclear cells (PBMCs) for translational relevance.
- Include controls for cytotoxicity (MTT assay) and specificity (NF-κB pathway inhibitors). Dose-response curves (0.1–100 µM) should identify EC50 values .
Notes on Experimental Design
- Data Contradiction Analysis : When biological activity varies between studies, cross-validate using orthogonal assays (e.g., SPR for binding kinetics alongside cellular assays).
- Batch Consistency : Ensure synthetic reproducibility by adhering to strict reaction stoichiometry and characterizing each batch with HPLC (>95% purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
